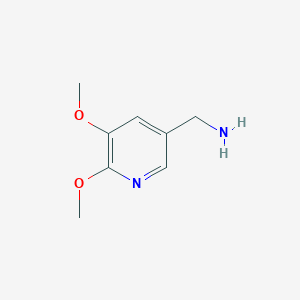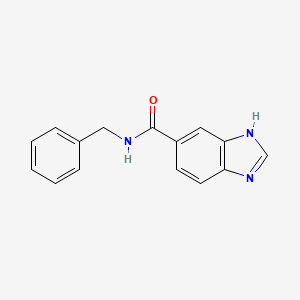
4-Chloro-1-(pyrrolidin-1-yl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-(pyrrolidin-1-yl)butan-1-one is a chemical compound featuring a pyrrolidine ring substituted with a 4-chloro-1-oxobutyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely used in medicinal chemistry due to its versatile biological activities and structural properties
准备方法
Synthetic Routes and Reaction Conditions: 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with 4-chlorobutyryl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure consistent product quality.
化学反应分析
Types of Reactions: 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 1-(4-Chloro-1-hydroxybutyl)pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
科学研究应用
4-Chloro-1-(pyrrolidin-1-yl)butan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their function. The presence of the chloro group enhances its binding affinity and specificity towards certain enzymes and receptors .
相似化合物的比较
Pyrrolidine: The parent compound, widely used in medicinal chemistry.
Pyrrolidinone: A lactam derivative with similar biological activities.
Pyrrole: An aromatic analog with distinct chemical properties
Uniqueness: 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one is unique due to the presence of the 4-chloro-1-oxobutyl group, which imparts specific reactivity and biological activity. This makes it a valuable compound for targeted drug design and synthesis .
属性
分子式 |
C8H14ClNO |
|---|---|
分子量 |
175.65 g/mol |
IUPAC 名称 |
4-chloro-1-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C8H14ClNO/c9-5-3-4-8(11)10-6-1-2-7-10/h1-7H2 |
InChI 键 |
OWZIEPLJGKVJOC-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)CCCCl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
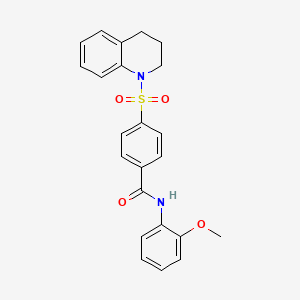
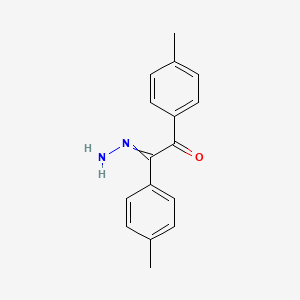
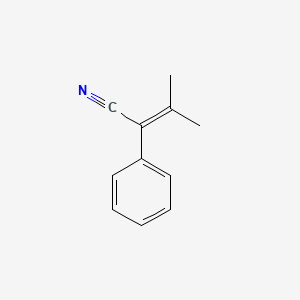
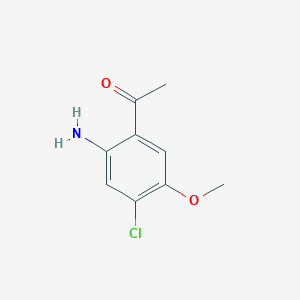
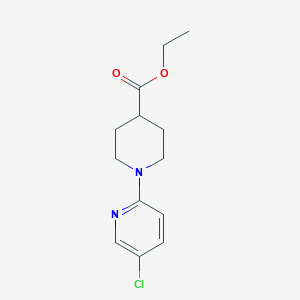
![1-Piperazinecarboxylic acid, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester](/img/structure/B8747603.png)
![6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylic Acid](/img/structure/B8747617.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B8747619.png)
![Methyl (S)-7,9-dimethyl-5-((2-methyl-2H-tetrazol-5-yl)amino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B8747627.png)
